N-Alloc-N’-Boc-Ethylendiamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

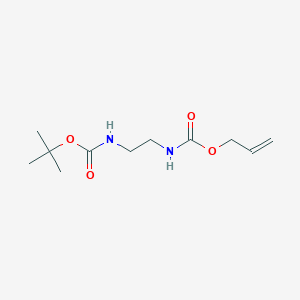

N-Alloc-N’-Boc-ethylenediamine is a chemical compound that has gained significance in the scientific community due to its various physical, chemical, and biological properties. It is a derivative of ethylenediamine, where one nitrogen atom is protected by an allyloxycarbonyl (Alloc) group and the other by a tert-butoxycarbonyl (Boc) group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at the nitrogen atoms during multi-step synthetic processes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

N-Alloc-N'-Boc-ethylenediamine is utilized in the synthesis of pharmaceutical compounds, particularly in the development of inhibitors and modulators for various biological targets. Its ability to form stable linkages with other functional groups makes it an ideal candidate for creating bioactive molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of N-Alloc-N'-Boc-ethylenediamine in synthesizing novel anticancer agents. For instance, researchers have reported the successful incorporation of this compound into a series of small-molecule inhibitors targeting specific cancer cell pathways. The synthesis involved coupling reactions that leveraged the reactivity of the amino groups present in N-Alloc-N'-Boc-ethylenediamine, leading to compounds with enhanced potency and selectivity against cancer cells .

1.2 Peptide Synthesis

The compound is also significant in peptide chemistry, where it acts as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group provides stability under acidic conditions, while the Alloc (allyloxycarbonyl) group can be selectively removed using palladium-catalyzed reactions.

Table 1: Comparison of Protective Groups Used in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | General SPPS |

| Alloc | Moderate | Pd-catalysis | Selective deprotection |

| Fmoc | High | Basic conditions | General SPPS |

Organic Synthesis

N-Alloc-N'-Boc-ethylenediamine plays a crucial role as an intermediate in organic synthesis pathways. Its dual protection allows chemists to manipulate molecular structures without compromising sensitive functional groups.

Case Study: Synthesis of Complex Natural Products

A notable application of N-Alloc-N'-Boc-ethylenediamine is its use in synthesizing complex natural products. Researchers have successfully employed this compound to construct intricate scaffolds that mimic natural product structures, facilitating the discovery of new drug candidates . The strategic use of this compound allows for greater flexibility and efficiency in multi-step synthetic routes.

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, N-Alloc-N'-Boc-ethylenediamine is explored for its potential use in material science, particularly in the development of functional polymers and nanomaterials.

Table 2: Potential Applications in Material Science

| Application | Description |

|---|---|

| Functional Polymers | Used as a monomer or crosslinker to create polymers with specific functionalities. |

| Nanomaterials | Serves as a stabilizing agent or linker in the synthesis of nanoparticles for drug delivery systems. |

Wirkmechanismus

Target of Action

N-ALloc-N’-Boc-ethylenediamine is primarily used in the synthesis of amides . The primary targets of this compound are amines, specifically N-Alloc-, N-Boc-, and N-Cbz-protected amines . These amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .

Mode of Action

The compound interacts with its targets through a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily affected by N-ALloc-N’-Boc-ethylenediamine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds . The downstream effects of this pathway include the production of various drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Result of Action

The result of N-ALloc-N’-Boc-ethylenediamine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of N-ALloc-N’-Boc-ethylenediamine can be influenced by environmental factors. For instance, the reactions involving this compound are typically carried out under mild conditions . Additionally, the compound is typically stored in a refrigerated environment , suggesting that temperature could influence its stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-Alloc-N’-Boc-ethylenediamine typically involves the protection of ethylenediamine using Alloc and Boc groups. The process can be carried out under mild conditions, often involving the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl chloroformate for Alloc protection. The reactions are usually performed in the presence of a base such as triethylamine to neutralize the generated acids .

Industrial Production Methods: Industrial production methods for N-Alloc-N’-Boc-ethylenediamine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-Alloc-N’-Boc-ethylenediamine undergoes various chemical reactions, including:

Substitution Reactions: The Alloc and Boc groups can be selectively removed under specific conditions to yield free amines, which can then participate in further substitution reactions.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions:

Deprotection: Alloc groups can be removed using palladium catalysts, while Boc groups are typically removed using acidic conditions such as trifluoroacetic acid.

Amidation: Common reagents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt).

Major Products:

Amides: Formed from amidation reactions.

Free Amines: Obtained after deprotection of Alloc and Boc groups.

Vergleich Mit ähnlichen Verbindungen

N-Alloc-ethylenediamine: Similar to N-Alloc-N’-Boc-ethylenediamine but lacks the Boc protection on the second nitrogen atom.

N-Boc-ethylenediamine: Similar but only has the Boc protection on one nitrogen atom.

Uniqueness: N-Alloc-N’-Boc-ethylenediamine is unique due to the presence of both Alloc and Boc protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

N-Alloc-N'-Boc-ethylenediamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Overview of N-Alloc-N'-Boc-Ethylenediamine

N-Alloc-N'-Boc-ethylenediamine is a derivative of ethylenediamine, characterized by the presence of an alloc (allyloxycarbonyl) and a Boc (tert-butyloxycarbonyl) protecting group. These modifications enhance its stability and reactivity, making it suitable for various biological applications.

Biological Activity

The biological activity of N-Alloc-N'-Boc-ethylenediamine can be categorized into several key areas:

- Antimicrobial Activity : Research has shown that derivatives of ethylenediamine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been found to inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.

- Anticancer Properties : N-Alloc-N'-Boc-ethylenediamine has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle proteins.

- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs makes it an attractive candidate for use in drug delivery systems. Its self-immolative properties allow for controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-Alloc-N'-Boc-ethylenediamine against various bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that N-Alloc-N'-Boc-ethylenediamine significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of the p53 pathway, which is crucial for regulating the cell cycle and apoptosis.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 10 | 45 |

| MCF-7 | 15 | 38 |

| A549 | 20 | 50 |

Research Findings

Recent advances in the synthesis and application of N-Alloc-N'-Boc-ethylenediamine have highlighted its versatility in medicinal chemistry. Its role as a linker in prodrug systems has been particularly noted, where it facilitates the targeted delivery of chemotherapeutics to tumor sites while minimizing systemic toxicity .

Additionally, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. The development of novel derivatives with improved efficacy and reduced side effects is a key area of interest .

Eigenschaften

IUPAC Name |

prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEASCGTWRBLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.